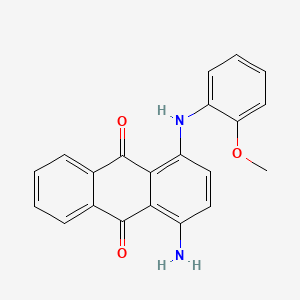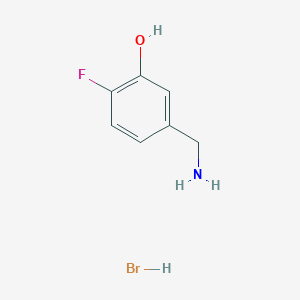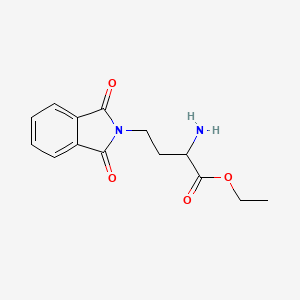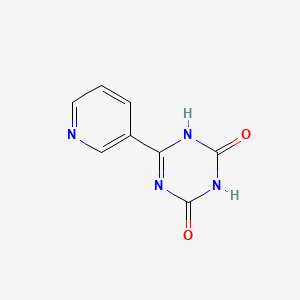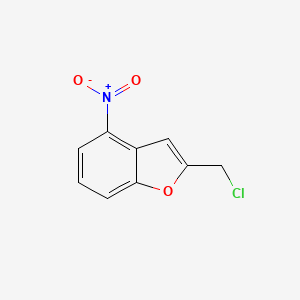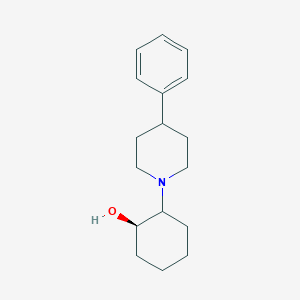
Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1R)- is a chiral compound with significant interest in various scientific fields. It is characterized by the presence of a cyclohexanol ring substituted with a 4-phenyl-1-piperidinyl group. The compound’s chirality is denoted by the (1R) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1R)- typically involves the reaction of cyclohexanone with 4-phenylpiperidine under specific conditions. The reaction is often catalyzed by a chiral catalyst to ensure the desired (1R) configuration. The process may involve:
Reduction of Cyclohexanone: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Nucleophilic Addition: The 4-phenylpiperidine is added to the reduced cyclohexanone under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1R)- may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced chiral catalysts can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The phenyl and piperidinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Cyclohexanone derivatives.
Reduction Products: Various alcohol derivatives.
Substitution Products: Halogenated or alkylated cyclohexanol derivatives.
Applications De Recherche Scientifique
Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1R)- has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1R)- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol,1-methyl-2-(4-phenyl-1-piperidinyl)-,(1R,2R)-rel-: A similar compound with a methyl group substitution.
Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1R,2R)-rel-: A stereoisomer with different spatial arrangement.
Uniqueness
Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1R)- is unique due to its specific (1R) configuration, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.
Propriétés
Formule moléculaire |
C17H25NO |
|---|---|
Poids moléculaire |
259.4 g/mol |
Nom IUPAC |
(1R)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C17H25NO/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2/t16?,17-/m1/s1 |
Clé InChI |
YSSBJODGIYRAMI-ZYMOGRSISA-N |
SMILES isomérique |
C1CCC([C@@H](C1)O)N2CCC(CC2)C3=CC=CC=C3 |
SMILES canonique |
C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


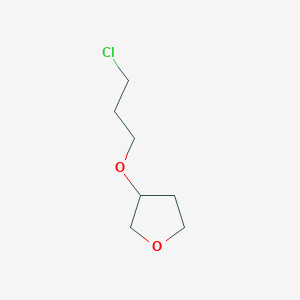
![tert-Butyl 3'-chloro-5'H-spiro[azetidine-3,7'-furo[3,4-b]pyridine]-1-carboxylate](/img/structure/B13145690.png)
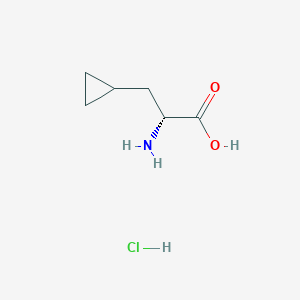
![Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine](/img/structure/B13145702.png)
![2-(3'-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13145707.png)
![3-((4-(4-Chlorobenzyl)-5-oxo-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13145713.png)
![2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13145718.png)
